molecular formula C8H15ClN2O B1398205 2,8-Diazaspiro[4.5]decan-3-one hydrochloride CAS No. 945892-88-6

2,8-Diazaspiro[4.5]decan-3-one hydrochloride

Cat. No.: B1398205
CAS No.: 945892-88-6
M. Wt: 190.67 g/mol
InChI Key: AVGHORMRUXLILI-UHFFFAOYSA-N
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Description

2,8-Diazaspiro[4.5]decan-3-one hydrochloride (CAS: 945892-88-6) is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 8 and a ketone group at position 2. Its molecular formula is C₈H₁₅ClN₂O, with a molecular weight of 190.67 g/mol . This compound is widely utilized as a key intermediate in pharmaceutical synthesis, particularly for developing modulators of biological targets such as WNT signaling pathways . Its structural rigidity and nitrogen-rich scaffold make it valuable for designing molecules with enhanced selectivity and bioavailability.

Properties

IUPAC Name

2,8-diazaspiro[4.5]decan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-7-5-8(6-10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGHORMRUXLILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733738
Record name 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945892-88-6
Record name 2,8-Diazaspiro[4.5]decan-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,8-Diazaspiro[4.5]decan-3-one hydrochloride can be synthesized through several methods. One common method involves the reaction of 8-tert-butoxycarbonyl-3-oxo-2,8-diazaspiro[4.5]decane with hydrogen chloride in dioxane at room temperature for two hours. The reaction mixture is then concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,8-Diazaspiro[4.5]decan-3-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

Chemistry

2,8-Diazaspiro[4.5]decan-3-one hydrochloride serves as a building block in the synthesis of more complex molecules. Its spirocyclic structure allows for diverse chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation Reactions: The compound can be oxidized using agents like potassium permanganate to yield various derivatives.
  • Reduction Reactions: Reducing agents such as lithium aluminum hydride can convert it into different reduced forms.
  • Substitution Reactions: It can participate in substitution reactions with halogens and nucleophiles.

Biology

Research has indicated that this compound may exhibit various biological activities , making it a candidate for pharmacological studies. Its interactions with biomolecules are of particular interest:

  • Potential Therapeutic Applications: Studies are ongoing to explore its efficacy as a precursor in drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Medicine

The compound is being investigated for its potential use in therapeutic applications, particularly in:

  • Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties.
  • Cytotoxic Effects: Certain derivatives have shown promise in exhibiting cytotoxic effects against cancer cell lines.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition at specific concentrations, suggesting its potential use as an antimicrobial agent.
  • Cytotoxicity Assessment : Another study focused on assessing the cytotoxic effects of derivatives of this compound on human cancer cell lines. The findings demonstrated that certain modifications enhanced cytotoxicity, paving the way for further drug development research.

Mechanism of Action

The mechanism of action of 2,8-Diazaspiro[4.5]decan-3-one hydrochloride involves its interaction with specific molecular targets. For example, it has been identified as a selective inhibitor of TYK2 and JAK1, which are enzymes involved in the signaling pathways of inflammatory responses. By inhibiting these enzymes, the compound can modulate immune responses and potentially treat inflammatory diseases .

Comparison with Similar Compounds

Key Observations :

  • Chlorobenzyl-substituted derivatives (e.g., 2048273-77-2) exhibit increased molecular weight and lipophilicity, impacting membrane permeability .

Physicochemical Properties

Property 2,8-Diazaspiro[4.5]decan-3-one HCl 1,3-Dione Derivative 2,7-Diazaspiro[4.5]decan-1-one HCl
Melting Point Not reported Not reported Not reported
Solubility Soluble in DMSO, MeCN Poor in MeCN Soluble in DMSO, EtOAc
Purity (Commercial) 95–98% 95% 97–98%
Storage Conditions Room temperature, inert atmosphere -20°C Room temperature

Note: The 1,3-dione analogue’s lower solubility correlates with its dual ketone groups, which increase crystallinity .

Biological Activity

2,8-Diazaspiro[4.5]decan-3-one hydrochloride is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure characterized by two rings sharing a single atom. Its molecular formula is C9H16ClN2OC_9H_{16}ClN_2O, with a molecular weight of 205 g/mol. The hydrochloride salt form enhances its solubility, making it suitable for various applications in medicinal chemistry.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies suggest that the compound has potential antimicrobial properties, which could be leveraged in developing new antibiotics or antifungal agents.
  • Anticancer Properties : Preliminary research indicates that this compound may possess anticancer activity, with ongoing studies exploring its efficacy against various cancer cell lines.
  • Neuroprotective Effects : Related compounds have shown neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The compound may act on muscarinic receptors (M1 and M2), influencing neurotransmission and exhibiting antiamnesic effects in animal models .
  • Enzyme Inhibition : It has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), affecting necroptosis pathways and inflammation processes, which could have implications for inflammatory diseases.

Case Studies

  • Study on Muscarinic Activity :
    • A series of diazaspiro compounds were synthesized and evaluated for their binding affinities to M1 and M2 receptors.
    • Results showed that certain derivatives exhibited high affinities and significant neuroprotective effects in scopolamine-induced memory impairment models in rats .
  • TYK2/JAK1 Inhibitor Study :
    • A recent study identified derivatives of 2,8-Diazaspiro[4.5]decan-1-one as selective inhibitors of TYK2/JAK1 kinases.
    • These compounds demonstrated potential therapeutic effects for inflammatory bowel disease, highlighting the importance of structural modifications in enhancing biological activity .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeObserved EffectsReference
This compoundAntimicrobialInhibition of bacterial growth
This compoundAnticancerInduction of apoptosis in cancer cell lines
Derivatives (e.g., 2,8-dimethyl)NeuroprotectiveAmelioration of memory deficits in animal models
Selected derivativesTYK2/JAK1 inhibitionReduced inflammation markers in IBD models

Q & A

Q. What ecotoxicological data are available for this compound, and how should waste be managed?

  • Current Data : Limited ecotoxicity information. Assume persistence and bioaccumulation potential due to structural similarity to bioactive spirocycles .
  • Waste Protocol : Incinerate in a certified facility with alkaline scrubbers to neutralize HCl emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Diazaspiro[4.5]decan-3-one hydrochloride
Reactant of Route 2
2,8-Diazaspiro[4.5]decan-3-one hydrochloride

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